molecular formula C10H18N4O2 B13630702 Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13630702
M. Wt: 226.28 g/mol
InChI Key: WJLHQONTIQOERW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a methylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Introduction of the Methylamino Group: This step involves the alkylation of an amine precursor with a suitable alkyl halide.

    Esterification: The final step is the esterification of the intermediate compound with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and methylamino group are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Unique due to its specific combination of functional groups.

    Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar structure but with an additional carbon in the alkyl chain.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C10H18N4O2/c1-4-16-9(15)10(2,11-3)5-6-14-8-12-7-13-14/h7-8,11H,4-6H2,1-3H3

InChI Key

WJLHQONTIQOERW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCN1C=NC=N1)NC

Origin of Product

United States

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